molecular formula C10H14Br2 B14074942 4,6-Dibromo-1,2,4,5-tetramethylbenzene

4,6-Dibromo-1,2,4,5-tetramethylbenzene

Cat. No.: B14074942
M. Wt: 294.03 g/mol
InChI Key: YXDNAGYNCAQHGI-UHFFFAOYSA-N
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Description

4,6-Dibromo-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of tetramethylbenzene, where two bromine atoms are substituted at the 4 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1,2,4,5-tetramethylbenzene typically involves the bromination of 1,2,4,5-tetramethylbenzene. The reaction is carried out using bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dibromo-1,2,4,5-tetramethylbenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

  • 1,4-Dibromo-2,3,5,6-tetramethylbenzene
  • 1,3-Dibromo-2,4,5,6-tetramethylbenzene
  • 1,2-Dibromo-3,4,5,6-tetramethylbenzene

Comparison: 4,6-Dibromo-1,2,4,5-tetramethylbenzene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties compared to its isomers. The 4 and 6 positions allow for unique substitution patterns and reactivity, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C10H14Br2

Molecular Weight

294.03 g/mol

IUPAC Name

3,5-dibromo-1,2,4,5-tetramethylcyclohexa-1,3-diene

InChI

InChI=1S/C10H14Br2/c1-6-5-10(4,12)8(3)9(11)7(6)2/h5H2,1-4H3

InChI Key

YXDNAGYNCAQHGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(C1)(C)Br)C)Br)C

Origin of Product

United States

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